molecular formula C19H19N3O5 B12626451 4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one CAS No. 918664-13-8

4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one

Katalognummer: B12626451
CAS-Nummer: 918664-13-8
Molekulargewicht: 369.4 g/mol
InChI-Schlüssel: ZFPZFONLOGQITG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one is a chemical compound known for its unique structure and properties. It is a derivative of triazine, a class of nitrogen-containing heterocycles. This compound is characterized by the presence of two 4-methoxyphenyl groups attached to the triazine core through methoxy linkages.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one typically involves the reaction of 4-methoxybenzyl alcohol with cyanuric chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the hydroxyl groups of the alcohol displace the chlorine atoms on the cyanuric chloride, forming the desired triazine derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,6-Bis[(4-methoxyphenyl)methoxy]-1,3,5-triazin-2(1H)-one is unique due to its specific substitution pattern and the presence of methoxy groups, which confer distinct chemical and biological properties. Its stability and versatility make it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

918664-13-8

Molekularformel

C19H19N3O5

Molekulargewicht

369.4 g/mol

IUPAC-Name

4,6-bis[(4-methoxyphenyl)methoxy]-1H-1,3,5-triazin-2-one

InChI

InChI=1S/C19H19N3O5/c1-24-15-7-3-13(4-8-15)11-26-18-20-17(23)21-19(22-18)27-12-14-5-9-16(25-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,20,21,22,23)

InChI-Schlüssel

ZFPZFONLOGQITG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)COC2=NC(=NC(=O)N2)OCC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.